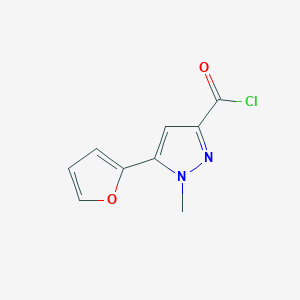

5-(2-呋喃基)-1-甲基-1H-吡唑-3-羰基氯

描述

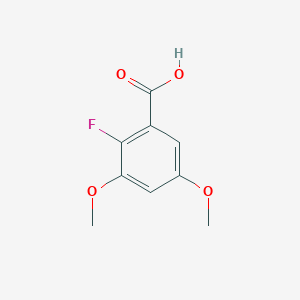

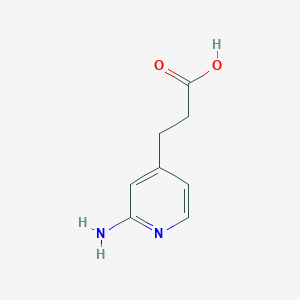

The compound "5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the chemistry of similar furyl and pyrazole derivatives. For instance, furyl and pyrazole rings are known to be involved in various chemical reactions and have been incorporated into different heterocyclic compounds with potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of pyrazole rings and the introduction of furyl groups. For example, 2-(1H-Pyrazol-1-ylcarbonyl)-2H-azirines were synthesized by trapping 2H-azirine-2-carbonyl chlorides, which were generated by Fe(II)-catalyzed isomerization of 5-chloroisoxazoles with pyrazoles . Additionally, furyl and thienyl substituted pyrazolines were prepared from furyl and thienyl chalcones through treatment with hydrazine or methyl hydrazine . These methods could potentially be adapted for the synthesis of "5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride."

Molecular Structure Analysis

The molecular structure of furyl and pyrazole-containing compounds is characterized by the presence of dihedral angles between the rings and the involvement of intramolecular hydrogen bonding. For instance, in a related compound, the phenyl and furyl rings form specific dihedral angles with the pyrazole ring, and intramolecular N—H⋯O hydrogen bonds are observed . These structural features are crucial for the stability and reactivity of the molecules.

Chemical Reactions Analysis

The furyl and pyrazole moieties in these compounds participate in various chemical reactions. The pyrazole ring can undergo nucleophilic substitution at the carbonyl group, and the furyl group can be involved in the formation of different heterocyclic structures . The reactivity of these groups would be important in understanding the chemical behavior of "5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of furyl and pyrazole derivatives can be inferred from related compounds. For example, 5-(1H-Pyrazol-1-yl)oxazoles, which are structurally related, exhibit strong emission in acetonitrile with high quantum yields, indicating potential applications in optoelectronic devices . The crystal packing and supramolecular interactions of these compounds also influence their physical properties, as seen in the formation of 3D networks through hydrogen bonding and weak molecular interactions .

科学研究应用

化学合成和衍生物形成

5-(2-呋喃基)-1-甲基-1H-吡唑-3-羰基氯参与各种化合物的合成。例如,它用于形成乙酰和酯基吡唑衍生物 (Dawood、Farag 和 Abdel-Aziz,2006 年)。此外,该化合物有助于生产双-α,β-不饱和酮、烟腈、二氢吡啶-3-腈、稠合噻吩并[2,3-b]吡啶和具有抗菌特性的吡唑并[3,4-b]吡啶衍生物 (Altalbawy,2013 年)。

晶体学和分子结构分析

该化合物在晶体学中也很重要,用于理解分子取向和分子间相互作用。一个例子是相关化合物的晶体结构分析,其中确定了吡唑环相对于苯环和呋喃环的取向,从而深入了解了分子间相互作用 (Li 等人,2012 年)。

吡唑啉衍生物合成的前体

它可用作各种吡唑啉衍生物合成的前体。例如,N-苯基-2-呋喃腙氯,一种相关化合物,用于合成 3-(2-呋喃基)-2-吡唑啉衍生物及其类似物 (Shawali、Hassaneen 和 Ibrahim,1990 年)。

杂环类似物的开发

该化合物在开发杂环类似物(如吡唑基烟酸和甲酯)中至关重要,这些类似物由烷基(芳基/杂芳基)取代的吡唑啉合成。这些类似物进一步用于创建新的恶二唑基-吡唑基-吡啶三环支架 (Bonacorso 等人,2014 年)。

合成具有功能化取代基的吡唑

该化合物参与合成,其中连接功能化侧链,从而产生具有不同取代基的各种吡唑。这个过程对于创建用于进一步化学应用的配体非常重要 (Grotjahn 等人,2002 年)。

作用机制

Target of Action

It is known that this compound is an important organic synthesis intermediate widely used in the pharmaceutical and pesticide industries .

Mode of Action

It is known to be involved in the synthesis of various pharmaceuticals and pesticides .

Biochemical Pathways

It is known to be a key intermediate in the synthesis of various pharmaceuticals and pesticides .

Action Environment

It is known to be a key intermediate in the synthesis of various pharmaceuticals and pesticides , suggesting that its action may be influenced by the conditions of the synthesis process.

安全和危害

未来方向

While specific future directions for “5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride” were not found, there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers . The valorization of furfural, a furan derivative, presents challenges and opportunities .

属性

IUPAC Name |

5-(furan-2-yl)-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-12-7(8-3-2-4-14-8)5-6(11-12)9(10)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYIOTXFHIKMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)Cl)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594555 | |

| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

CAS RN |

876316-47-1 | |

| Record name | 5-(2-Furanyl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)